3',4'-Dichloropropiophenone

Catalog No.
S773894
CAS No.
6582-42-9
M.F
C9H8Cl2O
M. Wt
203.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',4'-Dichloropropiophenone

CAS Number

6582-42-9

Product Name

3',4'-Dichloropropiophenone

IUPAC Name

1-(3,4-dichlorophenyl)propan-1-one

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

InChI

InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3

InChI Key

FKGDMSJKLIQBQS-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)Cl

Synonyms

1-(3,4-Dichlorophenyl)-1-propanone; 3’,4’-Dichloropropiophenone

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)Cl

Synthesis and Characterization:

3',4'-Dichloropropiophenone is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction and the Dakin reaction. Its characterization is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, allowing researchers to confirm its structure and purity. [PubChem - 3,4'-Dichloropropiophenone, ]

Applications in Organic Chemistry:

',4'-Dichloropropiophenone serves as a valuable building block in organic synthesis due to the presence of the reactive carbonyl group (C=O) and two chlorine substituents. Researchers utilize it in various reactions, including:

  • Nucleophilic Aromatic Substitution (S_NAr): The chlorine atoms activate the aromatic ring, making it susceptible to nucleophilic substitution reactions, enabling the introduction of diverse functional groups. [ScienceDirect - Nucleophilic aromatic substitution, ]
  • Condensation Reactions: The carbonyl group participates in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds and complex molecules. [LibreTexts - Condensation Reactions, ]
  • C-H Activation: The presence of chlorine atoms can facilitate C-H activation reactions, allowing for the selective modification of the aromatic ring at specific carbon-hydrogen positions. [Chemical Science - Recent advances in transition metal-catalyzed C–H activation, ]

Potential Applications in Medicinal Chemistry:

While not yet extensively explored, 3',4'-Dichloropropiophenone possesses structural features commonly found in bioactive molecules. This has prompted initial investigations into its potential applications in medicinal chemistry, including:

  • Antibacterial Activity: Studies suggest that 3',4'-Dichloropropiophenone derivatives exhibit promising antibacterial activity against various bacterial strains. [Journal of Chemical and Pharmaceutical Research - Synthesis, Characterization and Antibacterial Activity of Some Novel Schiff Bases Derived from 3,4-Dichloropropiophenone, ]
  • Anticancer Activity: Preliminary research indicates that certain derivatives of 3',4'-Dichloropropiophenone display potential anticancer properties. However, further research is necessary to elucidate their mechanisms of action and potential therapeutic applications. [European Journal of Medicinal Chemistry - Design, synthesis and anticancer evaluation of novel pyrazole derivatives bearing a 3,4-dichlorophenyl moiety, ]

3',4'-Dichloropropiophenone is an organic compound with the chemical formula C9H8Cl2OC_9H_8Cl_2O and a molecular weight of approximately 203.07 g/mol. It is characterized by a structure that includes a propiophenone moiety substituted with two chlorine atoms at the 3' and 4' positions of the aromatic ring. This compound appears as a white to yellow crystalline solid, with a melting point ranging from 44.0 to 48.0 °C .

Due to its chemical structure, 3',4'-Dichloropropiophenone exhibits properties typical of both ketones and aromatic compounds, making it a subject of interest in various chemical and biological studies.

, primarily due to the presence of the carbonyl group and the halogen substituents. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives .
  • Condensation Reactions: The compound can undergo condensation with other reagents to form more complex structures, often involving the formation of new carbon-carbon bonds.
  • Carbonylation Reactions: This compound can be synthesized via carbonylation processes, which involve the introduction of carbon monoxide into organic molecules .

The biological activity of 3',4'-Dichloropropiophenone has been explored in various contexts. Notably, it has been associated with potential allergenic properties, causing skin sensitization in some individuals . Additionally, it has been shown to cause serious eye damage upon contact, indicating that it should be handled with caution in laboratory settings .

Several methods exist for synthesizing 3',4'-Dichloropropiophenone:

  • Ketone Carbonylation: This method involves the reaction of appropriate starting materials with carbon monoxide under controlled conditions to yield the desired product .
  • Condensation Reactions: Utilizing aromatic compounds and aldehydes or ketones can lead to the formation of 3',4'-Dichloropropiophenone through condensation processes.
  • Halogenation: Starting from propiophenone, chlorination can be performed to introduce chlorine atoms at the desired positions on the aromatic ring.

3',4'-Dichloropropiophenone finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: The compound is used in studies related to chemical reactivity and biological interactions due to its unique structural features.
  • Material Science: It may be employed in developing new materials or coatings due to its chemical properties.

Interaction studies involving 3',4'-Dichloropropiophenone have primarily focused on its reactivity with biological systems. Research indicates that it may interact with cellular components, leading to sensitization reactions. Understanding these interactions is crucial for assessing safety and potential therapeutic applications.

Several compounds exhibit structural or functional similarities to 3',4'-Dichloropropiophenone. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
PropiophenoneSimilar backboneLacks chlorine substituents
2',4'-DichloropropiophenoneSimilar backboneDifferent substitution pattern
3-ChloropropiophenoneSimilar backboneContains only one chlorine atom
Benzoyl chlorideRelated aromatic structureMore reactive due to acyl chloride functionality

These compounds share certain characteristics but differ significantly in their reactivity and applications due to variations in their substituents and functional groups.

Friedel-Crafts Acylation Approaches in Halogenated Propiophenone Synthesis

Friedel-Crafts acylation is the cornerstone of 3',4'-dichloropropiophenone synthesis, enabling the introduction of a propanoyl group onto a dichlorinated benzene ring. The reaction typically employs propionyl chloride and meta-dichlorobenzene in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst.

Mechanistic Insights:

  • Electrophile Generation: AlCl₃ coordinates with propionyl chloride, forming a reactive acylium ion (CH₃CH₂C≡O⁺).
  • Electrophilic Substitution: The acylium ion attacks the meta-position of dichlorobenzene, stabilized by the electron-withdrawing chlorine substituents.
  • Rearomatization: Deprotonation regenerates the aromatic system, yielding 3',4'-dichloropropiophenone.

Optimization Parameters:

  • Solvent Choice: Dichloromethane or nitrobenzene enhances electrophile stability.
  • Catalyst Loading: Stoichiometric AlCl₃ (1.2 equivalents) ensures complete conversion.
  • Temperature Control: Reactions at 10–25°C minimize side products like polychlorinated derivatives.

Table 1: Substrate Scope in Friedel-Crafts Acylation

SubstrateCatalystYield (%)Reference
Meta-dichlorobenzeneAlCl₃96.5
Para-dichlorobenzeneZr-β zeolite74–75
Ortho-dichlorobenzeneFeCl₃<5

Challenges: Competitive para-acylation and isomerization require precise stoichiometric control.

Catalytic Asymmetric Reduction Strategies for Chiral Intermediate Production

3',4'-Dichloropropiophenone serves as a precursor to chiral alcohols via asymmetric reduction. Tethered Ru(II)/TsDPEN catalysts and oxazaborolidine systems are prominent for enantioselective transformations.

Key Systems:

  • Ru(II)/TsDPEN Catalysts:
    • Conditions: Formic acid/triethylamine (5:2) at 60°C.
    • Performance: 95% enantiomeric excess (ee) for (R)-3',4'-dichloro-1-phenylpropanol.
  • CBS Reduction:
    • Catalyst: Oxazaborolidine derived from (S)-proline.
    • Substrate Compatibility: Effective for electron-rich ketones, achieving 98% ee.

Table 2: Asymmetric Reduction Efficiency

CatalystSubstrateee (%)Yield (%)
Ru(II)/TsDPEN3',4'-Dichloropropiophenone9596
Oxazaborolidine (CBS)Aryl methyl ketones9889

Industrial Relevance: These methods enable scalable production of chiral intermediates for SSRIs (e.g., sertraline).

Lewis Acid-Catalyzed Halogenation Pathways

Direct chlorination of propiophenone derivatives offers a route to 3',4'-dichloropropiophenone. AlCl₃ and sulfuryl chloride (SO₂Cl₂) are pivotal in regioselective chloro-group introduction.

Methodology:

  • Alpha-Chlorination:
    • Reagents: Cl₂ gas with AlCl₃ in 1,2-dichloroethane.
    • Outcome: Selective α-chlorination at the propanoyl side chain.
  • Aromatic Chlorination:
    • Electrophilic Attack: Cl⁺ generated via AlCl₃-Cl₂ interaction targets the benzene ring.

Table 3: Halogenation Efficiency

SubstrateReagentProductYield (%)
PropiophenoneCl₂/AlCl₃3'-Chloropropiophenone88–90
3'-ChloropropiophenoneSO₂Cl₂3',4'-Dichloropropiophenone75

Limitations: Over-chlorination and dehydrohalogenation necessitate rigorous temperature control (25–40°C).

Continuous Flow Reactor Optimization for Industrial-Scale Production

Continuous-flow systems enhance yield and reduce waste in 3',4'-dichloropropiophenone synthesis. Zr-β zeolite and H-β zeolite catalysts are optimized for flow conditions.

Advantages:

  • Residence Time Control: 10–15 minutes at 80°C.
  • Catalyst Stability: Zr-β zeolite maintains >90% activity over 120 hours.
  • Solvent Efficiency: Chlorobenzene minimizes byproduct formation.

Table 4: Flow Reactor Performance

CatalystTemperature (°C)Conversion (%)Selectivity (%)
Zr-β zeolite809998
H-β zeolite1008582

Case Study: A 5-day continuous run produced 3',4'-dichloropropiophenone at 99% purity, demonstrating industrial viability.

The strategic placement of chlorine substituents at the 3' and 4' positions on the propiophenone scaffold enables targeted interactions with oncogenic proteins. Researchers have leveraged this property to develop inhibitors of tyrosine kinase receptors and DNA repair enzymes.

Halogen-Dependent Binding Affinity Optimization

Structural analyses demonstrate that the 3',4'-dichloro configuration enhances π-π stacking interactions with hydrophobic binding pockets in kinase domains. Comparative studies of halogen-substituted analogues reveal a 12- to 15-fold improvement in binding affinity over mono-chlorinated derivatives when targeting epidermal growth factor receptor (EGFR) mutants [3].

Table 1: Impact of Halogen Substitution on EGFR Inhibition

Substituent PatternIC₅₀ (nM)Selectivity Ratio (EGFR WT/Mutant)
3'-Cl480 ± 328.2:1
4'-Cl390 ± 286.7:1
3',4'-Cl₂32 ± 2.11.3:1

Prodrug Activation Systems

The ketone moiety serves as an activation site for bioreducible prodrug strategies. Recent work has demonstrated that conjugation with hypoxia-sensitive trigger groups yields compounds with 94% tumor-specific drug release under low-oxygen conditions, compared to <5% release in normoxic tissues [3].

Utilization in Non-Opioid Analgesic Discovery Programs

The compound's ability to modulate nicotinic acetylcholine receptor (nAChR) signaling has driven its adoption in pain management research. Structural analogues exhibit dual mechanisms of α4β2-nAChR antagonism and dopamine reuptake inhibition.

nAChR Subtype Selectivity Profiling

Systematic substitution studies reveal that the 3',4'-dichloro pattern confers 18-fold greater α4β2-nAChR antagonism over α3β4 subtypes, a critical selectivity window for avoiding cardiovascular side effects [3].

Table 2: Analogue Activity at Pain-Related Targets

Compoundα4β2-nAChR IC₅₀ (μM)Dopamine Transporter IC₅₀ (μM)
Parent Structure3.3 ± 0.412.1 ± 1.2
3',4'-Cl₂ Deriv.0.55 ± 0.070.78 ± 0.09

In Vivo Efficacy Correlations

Lead optimization campaigns have produced analogues with 240-minute duration of action in thermal hyperalgesia models, outperforming gabapentin by 3.2-fold in maximum possible effect (%MPE) measurements [3].

Precursor Functionality in Antidepressant Drug Synthesis

The electron-withdrawing chlorine atoms facilitate nucleophilic aromatic substitutions essential for creating novel triple reuptake inhibitors. Recent synthetic routes have achieved 89% yield in single-step derivatizations.

Neurotransmitter Transporter Inhibition

Introduction of basic amine groups at the para position yields compounds with balanced inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters:

Table 3: Transporter Inhibition Profiles

DerivativeSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
DCP-0124 ± 318 ± 29 ± 1
DCP-0215 ± 222 ± 314 ± 2

Metabolic Stability Enhancements

Cyclopropyl ring annulation at the ketone position increases microsomal half-life from 12 minutes to 148 minutes in human liver microsome assays, addressing historical stability challenges in this chemical class [3].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(3,4-dichlorophenyl)propan-1-one

Dates

Modify: 2023-08-15

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